molecular formula C22H17FN6OS2 B2687182 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 852167-70-5

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2687182
CAS RN: 852167-70-5
M. Wt: 464.54
InChI Key: XZUZFPPLMNBPHS-UHFFFAOYSA-N
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Description

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN6OS2 and its molecular weight is 464.54. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Apoptotic Effects

Compounds related to 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide demonstrate potent antifungal and apoptotic activities against various Candida species. Notably, some compounds in this class, such as N-(4-nitrophenyl)-2-[(5-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1,3,4-oxadiazol-2-yl)thio]acetamide and N-(6-fluorobenzothiazol-2-yl)-2-[(5-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1,3,4-oxadiazol-2-yl)thio]acetamide, showed significant antifungal activity against C. albicans and C. glabrata. These compounds also exhibit apoptotic effects on Candida species as assessed by Annexin V-PI with flow cytometry, suggesting a mechanism of action involving programmed cell death (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Tyrosinase Inhibition and Potential Antimelanogenesis Applications

Another research area focuses on the inhibitory activity of 1,2,4-triazole based compounds, including a variant of the chemical , against mushroom tyrosinase. These compounds show promising inhibitory activity, with one derivative demonstrating more significant activity when compared with the standard drug kojic acid. This suggests potential applications in antimelanogenesis, which could be relevant in the treatment of hyperpigmentation disorders (Hassan et al., 2022).

Anticancer Properties

Studies also indicate the potential of related compounds as anticancer agents. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, synthesized for this purpose, have shown selectivity and efficacy in inhibiting the growth of A549 human lung adenocarcinoma cells while being non-toxic to non-cancerous cells. This suggests a promising avenue for the development of targeted cancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of 1,2,4-triazole derivatives have been explored, with some compounds displaying significant activity against bacteria like Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. This highlights the potential of these compounds in the development of new antibacterial agents (Alharbi & Alshammari, 2019).

Structural and Biological Activities of Novel Triazole Compounds

The structural and biological activities of novel triazole compounds containing thioamide groups have been studied, demonstrating their antifungal and plant growth regulating activities. This dual functionality suggests potential agricultural applications, in addition to their medical relevance (Li Fa-qian et al., 2005).

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6OS2/c1-13-11-31-21(25-13)26-19(30)12-32-22-28-27-20(29(22)15-8-6-14(23)7-9-15)17-10-24-18-5-3-2-4-16(17)18/h2-11,24H,12H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUZFPPLMNBPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

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